molecular formula C12H13Cl2N3O2S2 B7646752 N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide

货号 B7646752
分子量: 366.3 g/mol
InChI 键: OTPAEMLELHQKOI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to inhibit the activity of various kinases, including BTK, which is involved in B-cell receptor signaling.

作用机制

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide exerts its effects by inhibiting the activity of various kinases, including BTK, which is involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling. This, in turn, leads to the inhibition of B-cell proliferation and survival, making this compound a potential therapeutic option for B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of BTK and downstream signaling molecules, leading to the suppression of B-cell proliferation and survival. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment option for autoimmune and inflammatory diseases.

实验室实验的优点和局限性

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its potent activity against various B-cell malignancies, making it a potential treatment option for these diseases. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one of the main limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.

未来方向

There are several future directions for the development and application of N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide. One potential direction is the development of combination therapies that include this compound and other targeted therapies. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Finally, there is a need for the development of more efficient synthesis methods for this compound to improve its availability and cost-effectiveness.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown significant potential for the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Its potent activity against BTK and downstream signaling molecules makes it a potential therapeutic option for these diseases. However, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.

合成方法

The synthesis of N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide involves a multistep process that starts with the reaction of 2,5-dichlorothiophene-3-sulfonamide with tert-butylpyrimidine-5-carbaldehyde. This reaction is followed by the addition of a base, such as potassium carbonate, to form the intermediate product. The final step involves the addition of a reagent, such as N-iodosuccinimide, to form this compound.

科学研究应用

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. In preclinical studies, this compound has demonstrated potent activity against various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment option for autoimmune and inflammatory diseases.

属性

IUPAC Name

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2S2/c1-12(2,3)11-15-5-7(6-16-11)17-21(18,19)8-4-9(13)20-10(8)14/h4-6,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPAEMLELHQKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。